![molecular formula C21H19NO4S B2904595 Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900015-02-3](/img/structure/B2904595.png)

Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

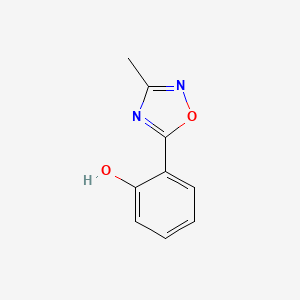

“Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate” is a chemical compound with the molecular formula C21H19NO4S . It is also known by other names such as “methyl 3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate” and "2-Thiophenecarboxylic acid, 3-[2-[(1-oxo-3-phenylpropyl)amino]phenoxy]-, methyl ester" .

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

One area of application involves the development of methodologies for cross-coupling reactions. For instance, the meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives, including compounds structurally similar to Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate, have been achieved using an easily removable nitrile template. This approach underscores the importance of such compounds in facilitating selective and efficient synthetic pathways in organic chemistry (L. Wan et al., 2013).

Hemoglobin Oxygen Affinity Modulation

Compounds with structural features resembling this compound have been explored for their potential to modulate hemoglobin's oxygen affinity. This research avenue is crucial for developing therapeutic agents that can manipulate oxygen delivery to tissues, thereby addressing conditions such as ischemia or enhancing the efficacy of tumor radiotherapy (R. Randad et al., 1991).

Corrosion Inhibition

The effectiveness of certain Schiff base compounds, including those containing thiophene units, as corrosion inhibitors for metals in acidic environments has been demonstrated. This application is significant for protecting infrastructure and machinery against corrosion, thereby reducing maintenance costs and extending service life (H. D. Leçe et al., 2008).

Anticancer Activity

Moreover, derivatives of thiophene compounds have shown promise in cancer research. For example, amino acetate functionalized Schiff base organotin(IV) complexes have exhibited cytostatic effects on human cancer cells, highlighting the potential of these compounds in developing new anticancer drugs (T. S. Basu Baul et al., 2009).

Material Science Applications

Additionally, studies have investigated the structural and optical properties of composite films incorporating thiophene derivatives for use in organic solar cells. This research is pivotal for advancing renewable energy technologies by enhancing the efficiency and durability of photovoltaic cells (T. Erb et al., 2005).

Propiedades

IUPAC Name |

methyl 3-[2-(3-phenylpropanoylamino)phenoxy]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S/c1-25-21(24)20-18(13-14-27-20)26-17-10-6-5-9-16(17)22-19(23)12-11-15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJUOUYQSVLPFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-dimethoxyphenyl)methyl]-3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B2904515.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2904517.png)

![2-ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2904518.png)

![5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2904519.png)

![N-(4-methoxyphenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2904527.png)

![2-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2904530.png)